4-Nitrophenyl stearate

Beschreibung

Eigenschaften

IUPAC Name |

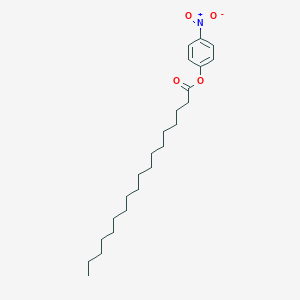

(4-nitrophenyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZAZONHOVLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402716 | |

| Record name | 4-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-86-8 | |

| Record name | p-Nitrophenyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl stearate* | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Lipase Quantification: A Technical Guide to the 4-Nitrophenyl Stearate Assay

For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is a critical step in various fields, from enzyme characterization to the discovery of novel therapeutics. Among the array of available methods, the 4-nitrophenyl stearate (B1226849) lipase assay stands out as a robust and sensitive spectrophotometric technique. This in-depth technical guide elucidates the core principles of this assay, provides detailed experimental protocols, presents key quantitative data, and offers insights into the critical factors influencing its accuracy.

The Core Principle: A Chromogenic Cascade

The 4-nitrophenyl stearate lipase assay is predicated on a straightforward enzymatic reaction that results in a measurable color change. The fundamental principle lies in the hydrolysis of the ester bond in the synthetic substrate, this compound, by a lipase enzyme. This enzymatic cleavage yields two products: stearic acid and 4-nitrophenol (B140041).

While this compound is colorless, the liberated 4-nitrophenol undergoes a pH-dependent transformation. In an alkaline environment (typically pH > 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and a strong absorbance maximum around 405-410 nm.[1][2] The rate of formation of this yellow-colored product is directly proportional to the lipase activity in the sample, allowing for a quantitative measurement using a spectrophotometer. The simplicity and sensitivity of this chromogenic assay make it a widely adopted method for determining lipase activity.[3]

References

4-Nitrophenyl stearate's mechanism of action in enzyme assays.

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Stearate (B1226849) in Enzyme Assays

For researchers, scientists, and drug development professionals, the precise quantification of enzyme activity is a cornerstone of discovery and development. Chromogenic substrates, which produce a colored product upon enzymatic action, offer a straightforward and sensitive method for such measurements. Among these, 4-nitrophenyl esters are widely employed to assay hydrolytic enzymes like lipases and esterases. This guide provides a detailed examination of the mechanism, application, and quantitative aspects of using 4-nitrophenyl stearate and related esters in enzyme assays.

The Core Mechanism of Action

The fundamental principle of the assay lies in the enzymatic hydrolysis of the ester bond within the 4-nitrophenyl ester substrate.[1] This reaction is catalyzed by hydrolases, most notably lipases and esterases, which are prevalent targets in various fields of research.

The reaction proceeds as follows:

-

Enzymatic Cleavage: The enzyme catalyzes the hydrolysis of the ester bond in this compound.

-

Product Release: This cleavage releases two products: stearic acid (the fatty acid moiety) and 4-nitrophenol (B140041) (pNP).[2]

-

Chromophore Formation: Under neutral to alkaline conditions (typically the pH of the assay buffer), the released 4-nitrophenol is deprotonated to form the 4-nitrophenoxide (or p-nitrophenolate) ion.[1] This ion possesses a distinct yellow color.

-

Spectrophotometric Detection: The rate of formation of the yellow 4-nitrophenoxide is directly proportional to the activity of the enzyme.[1] This rate is monitored by measuring the increase in absorbance at a wavelength of approximately 405-410 nm.[1][2]

One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[1][2]

Substrate Specificity and Quantitative Data

The choice of the fatty acid esterified to the 4-nitrophenyl group significantly impacts the substrate's suitability for a particular enzyme.[1] Lipases exhibit varying specificities towards substrates with different acyl chain lengths.[3] this compound, with its C18 acyl chain, is a substrate for enzymes that preferentially act on long-chain fatty acid esters.

The following table summarizes the kinetic parameters of a wild-type lipase with a range of 4-nitrophenyl esters, demonstrating the influence of acyl chain length on enzyme activity.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |

| 4-Nitrophenyl acetate (B1210297) (pNP-A) | C2 | 0.42[1][3][4] | - |

| 4-Nitrophenyl butyrate (B1204436) (pNP-B) | C4 | 0.95[1][3][4] | 0.83[1][5] |

| 4-Nitrophenyl octanoate (B1194180) (pNP-O) | C8 | 1.1[1][3][4] | - |

| 4-Nitrophenyl dodecanoate (B1226587) (pNP-DD) | C12 | 0.78[1][3][4] | - |

| 4-Nitrophenyl palmitate (pNP-P) | C16 | 0.18[1][3][4] | 0.063[1][5] |

| Note: Data for this compound (C18) is less commonly reported in comparative studies, but its behavior is expected to be similar to that of the long-chain pNP-palmitate. The data indicates that this particular lipase exhibits a preference for medium-chain fatty acid esters (C8), with activity decreasing for both shorter and longer acyl chains.[1][3] |

Detailed Experimental Protocol

This section provides a generalized methodology for a colorimetric lipase/esterase assay using a 4-nitrophenyl ester substrate in a 96-well microplate format.

Materials and Reagents

-

4-Nitrophenyl ester substrate (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-9.0)[6]

-

Enzyme solution (of unknown activity, diluted in assay buffer)

-

Emulsifier/Surfactant (e.g., Triton X-100, gum arabic) - This is often necessary for long-chain substrates like stearate to prevent turbidity.[2]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm[1]

Reagent Preparation

-

Substrate Stock Solution: Due to the poor water solubility of long-chain esters, dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., chloroform, isopropanol).[2][7]

-

Substrate Emulsion/Working Solution: Prepare the final substrate solution by diluting the stock solution in the assay buffer. This solution should contain an emulsifying agent like Triton X-100 or gum arabic to ensure the substrate remains dispersed and to prevent the fatty acid product from causing turbidity, which can interfere with absorbance readings.[2]

Assay Procedure

-

Reaction Setup: Add 180 µL of the substrate working solution to each well of a 96-well microplate.[1] Include wells for blank/negative controls where the enzyme will be replaced with buffer.[1]

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[1]

-

Reaction Initiation: To start the reaction, add 20 µL of the diluted enzyme solution to each sample well.[1] For the blank control, add 20 µL of the buffer used to dissolve the enzyme.[1]

-

Measurement: Immediately place the microplate in a reader set to the assay temperature. Measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.[1]

Data Analysis

-

Calculate Rate of Reaction: For each well, subtract the absorbance of the blank control from the sample absorbance at each time point. Plot the corrected absorbance versus time.

-

Determine Initial Velocity (V₀): Calculate the rate of change in absorbance per minute (ΔAbs/min) from the initial, linear portion of the curve.[1]

-

Calculate Enzyme Activity: Convert the ΔAbs/min to the rate of pNP production (µmol/min) using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

-

c is the concentration.

-

l is the path length of the light in the well. The enzyme activity can then be expressed in Units/mL or Units/mg of protein.

-

Conclusion

This compound serves as a valuable tool for assaying the activity of lipases and esterases with a specificity for long-chain fatty acid esters. Its mechanism of action, based on the enzymatic release of the chromogenic 4-nitrophenol, allows for a simple, continuous, and sensitive spectrophotometric assay.[1][8] By understanding the substrate's properties, particularly its solubility and the influence of its acyl chain length, researchers can effectively tailor experimental conditions to accurately measure enzyme kinetics, screen for inhibitors, and characterize novel enzymes in both basic research and applied drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 7. This compound lipase substrate | 14617-86-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Chemical and physical properties of 4-Nitrophenyl stearate for research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Nitrophenyl stearate (B1226849) (pNPS), a crucial substrate in enzymatic research. It details experimental protocols for its use in assaying lipolytic enzymes and offers insights into its synthesis and safety considerations. This document aims to be a valuable resource for scientists and professionals in drug development and biochemical research.

Core Chemical and Physical Properties

4-Nitrophenyl stearate is an ester of stearic acid and 4-nitrophenol (B140041).[1] Its long 18-carbon acyl chain makes it a suitable substrate for lipases and some esterases that exhibit activity towards long-chain fatty acid esters. The presence of the 4-nitrophenyl group allows for a convenient colorimetric assay of enzyme activity.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₉NO₄ | [2][3] |

| Molecular Weight | 405.57 g/mol | [2][3] |

| CAS Number | 14617-86-8 | [2][3] |

| Synonyms | 4-Nitrophenyl octadecanoate, Octadecanoic acid 4-nitrophenyl ester | [3] |

| Appearance | Powder | |

| Boiling Point | 508.0 °C | [2] |

| Solubility | Soluble in chloroform (B151607) (100 mg/mL) | |

| Storage Temperature | -20°C |

Application in Enzymatic Assays

This compound is primarily used as a chromogenic substrate to determine the activity of lipases and esterases.[1] The enzymatic hydrolysis of the ester bond in pNPS releases stearic acid and 4-nitrophenol.[4] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[4] The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity.

The choice of the p-nitrophenyl ester substrate is critical, as the length of the fatty acid acyl chain significantly influences the activity of different lipases.[5] While some lipases show a preference for shorter chain esters, others are more active on long-chain substrates like this compound.

Experimental Protocol: General Lipase (B570770)/Esterase Activity Assay

This protocol provides a general framework for measuring lipase or esterase activity using this compound. Optimization of buffer pH, temperature, and substrate concentration may be necessary for specific enzymes.

Materials:

-

This compound (pNPS)

-

Enzyme solution (e.g., purified lipase or cell lysate)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-9.0)[6]

-

Solvent for substrate (e.g., isopropanol (B130326) or a mixture containing a detergent like Triton X-100 to aid emulsification)[4]

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm[4]

-

96-well microplate or cuvettes

-

Incubator or water bath

Procedure:

-

Substrate Solution Preparation: Due to the poor aqueous solubility of this compound, a stock solution should be prepared in an appropriate organic solvent like isopropanol.[4] For the working solution, the stock is typically diluted into a buffer containing a detergent (e.g., Triton X-100) to form a stable emulsion. The final concentration of pNPS in the assay will need to be optimized but is often in the micromolar to millimolar range.

-

Enzyme Preparation: Prepare serial dilutions of the enzyme solution in the assay buffer to ensure the reaction rate is within the linear range of the assay.

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of the substrate solution to each well.

-

Include a blank control for each sample containing the substrate solution but no enzyme, to account for spontaneous hydrolysis of the substrate.[7]

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[6]

-

-

Reaction Initiation: Add a specific volume of the enzyme solution to the wells to start the reaction.

-

Measurement: Immediately place the microplate in the reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[4]

-

Data Analysis:

-

Subtract the rate of spontaneous hydrolysis (from the blank wells) from the rate of the enzymatic reaction.

-

Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of 4-nitrophenol under the specific assay conditions to convert the ΔAbs/min to the rate of product formation (in µmol/min). One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[4]

-

Synthesis and Purification

While commercially available, understanding the synthesis of this compound can be valuable for certain research applications. A common method for synthesizing 4-nitrophenyl esters involves the reaction of the corresponding acid chloride with 4-nitrophenol in the presence of a base, or the use of coupling agents.

A general synthetic approach is as follows:

-

Activation of Stearic Acid: Stearic acid is first converted to a more reactive species, typically stearoyl chloride. This can be achieved by reacting stearic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Esterification: The resulting stearoyl chloride is then reacted with 4-nitrophenol in an inert solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[8]

-

Purification: The crude this compound is then purified. This typically involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials and byproducts.[9] Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to obtain the final product in high purity.[9]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[10] General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

-

Handling the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoiding contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.

-

Storing the compound at the recommended temperature of -20°C to ensure its stability.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for research.

Caption: Workflow for a typical enzymatic assay using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 14617-86-8 | PAA61786 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 9. orgsyn.org [orgsyn.org]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Chromogenic Properties of 4-Nitrophenyl Stearate for Researchers and Drug Development Professionals

Introduction

4-Nitrophenyl stearate (B1226849) (4-NPS) is a valuable chromogenic substrate extensively utilized in biochemical assays to determine the activity of lipolytic enzymes, such as lipases and esterases. Its utility lies in the straightforward spectrophotometric quantification of the enzymatic reaction, which produces a colored product. This technical guide provides an in-depth overview of the chromogenic properties of 4-Nitrophenyl stearate, detailed experimental protocols for its use, and a summary of relevant quantitative data to support researchers, scientists, and drug development professionals in their work.

Core Principle of Chromogenicity

The chromogenic properties of this compound are indirect and are realized upon its enzymatic hydrolysis. This compound itself is a colorless compound. However, in the presence of a lipase (B570770) or an esterase, the ester bond of this compound is cleaved, releasing stearic acid and 4-nitrophenol (B140041) (p-nitrophenol).[1] Under alkaline conditions (typically pH > 8), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color. This color change is due to a strong absorbance maximum around 405-410 nm. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a measure of the enzyme's activity.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound and its hydrolysis product, 4-nitrophenol, is crucial for designing and interpreting enzymatic assays.

| Property | This compound | 4-Nitrophenol |

| Synonyms | 4-Nitrophenyl octadecanoate, Octadecanoic acid 4-nitrophenyl ester | p-Nitrophenol |

| Molecular Formula | C₂₄H₃₉NO₄[2] | C₆H₅NO₃ |

| Molecular Weight | 405.57 g/mol [2] | 139.11 g/mol [3] |

| Appearance | White to off-white powder | Colorless to light yellow crystalline solid |

| Solubility | Soluble in chloroform (B151607) (100 mg/mL) and DMSO (5 mg/mL, with warming)[2][4] | Soluble in water, ethanol, and ether |

| Storage Temperature | -20°C[2] | Room temperature |

Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound is the key reaction that enables its use as a chromogenic substrate. This reaction is catalyzed by lipases and esterases, which belong to the family of hydrolases.

Reaction Mechanism

The following diagram illustrates the enzymatic hydrolysis of this compound.

References

Molar extinction coefficient of 4-nitrophenol in lipase assays.

An In-depth Technical Guide on the Molar Extinction Coefficient of 4-Nitrophenol (B140041) in Lipase (B570770) Assays

Introduction

Lipases (EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their activity is routinely quantified using synthetic chromogenic substrates, among which 4-nitrophenyl esters (pNP-esters) are the most prevalent. The principle of this assay is the enzymatic release of 4-nitrophenol (4-NP) from a pNP-ester substrate. In an aqueous solution with a pH above its pKa (~7.1), 4-nitrophenol deprotonates to form the 4-nitrophenolate (B89219) anion, a distinct yellow chromophore. The rate of formation of this anion, and thus the enzyme's activity, can be continuously monitored spectrophotometrically.

A crucial parameter for calculating the enzymatic activity from the measured absorbance is the molar extinction coefficient (ε) of 4-nitrophenol. This coefficient is a constant of proportionality that relates the absorbance of a substance to its concentration and the path length of the light, as described by the Beer-Lambert law (A = εcl). However, the molar extinction coefficient of 4-nitrophenol is highly dependent on the experimental conditions, particularly the pH of the assay buffer. This guide provides a comprehensive overview of the molar extinction coefficient of 4-nitrophenol in the context of lipase assays, details common experimental protocols, and presents the underlying reaction mechanism.

The Molar Extinction Coefficient of 4-Nitrophenol

The absorbance spectrum of 4-nitrophenol is highly sensitive to pH due to the equilibrium between its protonated (colorless) and deprotonated (yellow) forms.[1] The protonated form exhibits maximum absorbance around 317-320 nm, while the deprotonated 4-nitrophenolate anion, which is measured in the assay, has an absorbance maximum between 400 and 415 nm.[1][2][3][4] Therefore, lipase assays using this substrate are performed at an alkaline pH (typically 8.0 or higher) to ensure the complete conversion of the released 4-nitrophenol to the measurable 4-nitrophenolate.[5][6][7]

The precise value of the molar extinction coefficient varies with the specific buffer, pH, and wavelength used for the measurement. It is essential for researchers to use the coefficient determined under conditions identical to their own assay or to determine it empirically by generating a standard curve with known concentrations of 4-nitrophenol.

Quantitative Data Summary

The following table summarizes the reported molar extinction coefficient values for 4-nitrophenol under various experimental conditions relevant to lipase assays.

| Molar Extinction Coefficient (ε) | Wavelength (nm) | pH | Buffer/Solvent | Citation |

| ~18,000 M⁻¹cm⁻¹ | 405-410 | 8.0 | Tris-HCl | [8] |

| 18,000 M⁻¹cm⁻¹ | 405 | Not Specified | Not Specified | [9] |

| 18,300 M⁻¹cm⁻¹ | 410 | Alkaline | 0.1 N NaOH | [10] |

| 17,000 M⁻¹cm⁻¹ | 400 | Not Specified | Not Specified | [11] |

| 14,800 M⁻¹cm⁻¹ | 400 | 7.2 | Sodium Phosphate (B84403) | [12] |

| 12,800 M⁻¹cm⁻¹ | 405 | 7.4 | Phosphate-Buffered Saline (PBS) | [13] |

Enzymatic Reaction and Workflow

The lipase-catalyzed hydrolysis of a 4-nitrophenyl ester is a straightforward enzymatic reaction. The workflow for measuring this activity is a standard procedure in many laboratories.

Experimental Protocols

Below is a detailed, generalized methodology for determining lipase activity using 4-nitrophenyl palmitate (pNPP) as the substrate. This protocol is based on commonly cited methods.[5][6][14]

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0. Prepare and adjust the pH at the desired assay temperature. Other buffers like sodium phosphate can also be used.[5][8]

-

Substrate Stock Solution: Dissolve 4-nitrophenyl palmitate (pNPP) in isopropanol (B130326) to a final concentration of 10-20 mM.

-

Substrate Emulsion:

-

Solution A: Mix 1 part of the pNPP stock solution with 9 parts of isopropanol.

-

Solution B: Prepare a solution of 50 mM Tris-HCl (pH 8.0) containing an emulsifier, such as 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.[15]

-

Working Emulsion: Add 1 part of Solution A to 9 parts of Solution B and mix vigorously or sonicate until a stable, milky emulsion is formed. This emulsion should be prepared fresh daily.

-

-

Enzyme Solution: Prepare a dilution of the lipase sample in the assay buffer to ensure the rate of reaction is linear over the measurement period.

Assay Procedure

-

Set a spectrophotometer or microplate reader to the desired temperature (e.g., 37°C) and the measurement wavelength to 410 nm or 415 nm.[2][3][5]

-

Pipette a defined volume of the pre-warmed Substrate Emulsion (e.g., 900 µL) into a cuvette or microplate well.

-

Allow the emulsion to equilibrate to the assay temperature for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the Enzyme Solution (e.g., 100 µL). Mix quickly but gently.

-

Immediately start monitoring the increase in absorbance at 410 nm for a set period (e.g., 5-10 minutes), taking readings every 30-60 seconds.

-

A blank reaction should be run concurrently, containing the assay buffer instead of the enzyme solution, to correct for any spontaneous hydrolysis of the substrate.

Calculation of Lipase Activity

-

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot. Subtract the rate of the blank reaction.

-

Calculate the lipase activity using the Beer-Lambert law. One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[8][14]

Formula:

Activity (U/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme)

Where:

-

ΔA/min: The rate of change in absorbance per minute (corrected for the blank).

-

V_total: The total volume of the reaction mixture in mL.

-

ε: The molar extinction coefficient of 4-nitrophenol under the assay conditions (in M⁻¹cm⁻¹).

-

l: The path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette).

-

V_enzyme: The volume of the enzyme solution added to the reaction in mL.

Conclusion

The use of 4-nitrophenyl esters provides a simple, rapid, and continuous method for assaying lipase activity. Accurate quantification, however, is critically dependent on the use of an appropriate molar extinction coefficient for the 4-nitrophenol product. As demonstrated, this value is highly sensitive to pH and buffer composition. For robust and reproducible results, it is imperative that researchers either use a well-established coefficient that matches their specific assay conditions or empirically determine the coefficient by constructing a standard curve. The protocols and data presented in this guide serve as a comprehensive resource for professionals employing this fundamental biochemical assay.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phavi.umcs.pl [phavi.umcs.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]

- 8. benchchem.com [benchchem.com]

- 9. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mathquest.carroll.edu [mathquest.carroll.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. 2024.sci-hub.ru [2024.sci-hub.ru]

- 15. researchgate.net [researchgate.net]

Safety and handling precautions for 4-Nitrophenyl stearate in the lab.

Safety and Handling of 4-Nitrophenyl Stearate (B1226849): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Nitrophenyl stearate (4-NPS) in a laboratory setting. The information is compiled from various safety data sheets and research articles to ensure a comprehensive understanding of the risks and the necessary measures to mitigate them.

Hazard Identification and Safety Precautions

This compound is classified as a skin sensitizer.[1][2] Direct contact may cause an allergic skin reaction.[2] The toxicological properties of this compound have not been fully investigated, and it should be handled with care, assuming it is potentially hazardous.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H317 - May cause an allergic skin reaction.[1][2]

-

Precautionary Statement: P280 - Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | [4] |

| In solvent: -80°C (6 months), -20°C (1 month) | [4][5] | |

| Solubility | Chloroform: 100 mg/mL | [1] |

| DMSO: 5 mg/mL (with ultrasonic and warming to 60°C) | [4] | |

| Molecular Weight | 405.57 g/mol | [1][4] |

| CAS Number | 14617-86-8 | [1][4] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and prevent skin sensitization.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[1] A face shield may be necessary for operations with a risk of splashing.[1]

-

Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: For handling the powder, a dust mask (e.g., N95 type) is recommended to avoid inhalation.[1]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling:

-

Storage:

Experimental Protocol: Lipase (B570770) Activity Assay using this compound

This protocol is a representative example of how this compound is used in a laboratory setting, with safety precautions integrated into each step. This assay is commonly used to measure lipase activity by monitoring the release of 4-nitrophenol (B140041), which can be detected spectrophotometrically at 405-412 nm.

Materials:

-

This compound (powder)

-

Solvent (e.g., isopropanol (B130326), DMSO)

-

Buffer solution (e.g., Tris-HCl, pH 7.0-8.0)

-

Lipase enzyme solution

-

Microtiter plate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of 4-NPS Stock Solution:

-

Safety: Perform this step in a chemical fume hood. Wear all recommended PPE (gloves, safety glasses, lab coat, dust mask).

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate solvent (e.g., isopropanol or DMSO) to a desired stock concentration (e.g., 10 mM). Gentle warming may be required for complete dissolution in some solvents.[4]

-

-

Preparation of Working Solution:

-

Safety: Handle all solutions with care, avoiding skin contact.

-

Dilute the 4-NPS stock solution in the assay buffer to the final working concentration. The working solution may also contain a stabilizing agent like Triton X-100.

-

-

Enzyme Reaction:

-

Safety: Ensure all equipment is clean and calibrated.

-

Add the buffer and the lipase enzyme solution to the wells of a microtiter plate or to a cuvette.

-

Initiate the reaction by adding the 4-NPS working solution.

-

Incubate at the desired temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Safety: Follow the operating procedures for the spectrophotometer.

-

Measure the absorbance of the released 4-nitrophenol at 405-412 nm at regular time intervals.

-

-

Post-Experiment Cleanup and Waste Disposal:

-

Safety: Decontaminate all glassware and surfaces that have come into contact with this compound.

-

Dispose of all waste containing this compound as hazardous chemical waste, following institutional and local regulations.

-

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the solid material and place it in a suitable container for disposal.[6] For solutions, absorb with an inert material and dispose of as hazardous waste.

First-Aid Measures

-

If on Skin: Wash with plenty of soap and water.[2] If skin irritation or rash occurs, get medical advice/attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person into fresh air.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Waste Disposal

All waste materials containing this compound, including unused product, solutions, and contaminated labware, must be disposed of as hazardous waste.[2] Consult with your institution's environmental health and safety department for specific disposal procedures and to ensure compliance with local, state, and federal regulations. Never dispose of this compound down the drain.

Visualizations

Laboratory Workflow for Handling this compound

Caption: General Laboratory Workflow for Handling this compound.

Decision Pathway for Handling a this compound Spill

Caption: Decision Pathway for a this compound Spill.

References

Methodological & Application

Standard protocol for lipase activity assay using 4-Nitrophenyl stearate.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of lipase (B570770) activity using the chromogenic substrate 4-Nitrophenyl stearate (B1226849) (4-NPS). This assay is a reliable and straightforward method applicable to screening lipase inhibitors, characterizing enzyme kinetics, and quality control in drug development processes.

Principle

The lipase activity assay using 4-Nitrophenyl stearate is based on the enzymatic hydrolysis of the ester bond in 4-NPS by lipase. This reaction releases 4-nitrophenol (B140041) (4-NP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of 4-NP formation is directly proportional to the lipase activity in the sample.[1]

Materials and Reagents

-

This compound (Substrate)

-

Lipase (Enzyme source)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100 (Emulsifying agent)

-

Isopropanol

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

Incubator

Experimental Protocols

Preparation of Reagents

3.1.1. Substrate Stock Solution (10 mM this compound)

Due to the low aqueous solubility of this compound, a stock solution is prepared in an organic solvent. Chloroform (B151607) is a suitable solvent for this compound.[2]

-

Weigh 40.56 mg of this compound.

-

Dissolve in 10 mL of chloroform to make a 10 mM stock solution.

-

Store the stock solution at -20°C.[2]

3.1.2. Assay Buffer (50 mM Tris-HCl, pH 8.0)

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 using concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

3.1.3. Substrate Emulsion (1 mM)

To ensure the accessibility of the substrate to the enzyme in an aqueous environment, an emulsion is prepared.

-

To 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.1 mL of Triton X-100 (1% v/v final concentration).

-

Add 1 mL of the 10 mM this compound stock solution (from step 3.1.1).

-

Vortex vigorously and then sonicate the mixture until a homogenous, stable emulsion is formed. This emulsion should be prepared fresh before each assay.

3.1.4. Enzyme Solution

Prepare a stock solution of the lipase enzyme in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the measurement period. A series of dilutions should be tested.

Assay Procedure

-

Set up the 96-well microplate as described in the table below.

-

Add 180 µL of the substrate emulsion to each well.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

To initiate the reaction, add 20 µL of the enzyme solution (or buffer for the blank) to the appropriate wells.

-

Immediately place the microplate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.[1]

Table 1: Microplate Setup

| Well Type | Reagent | Volume (µL) |

| Blank | Substrate Emulsion | 180 |

| Assay Buffer | 20 | |

| Test Sample | Substrate Emulsion | 180 |

| Enzyme Solution | 20 | |

| Positive Control | Substrate Emulsion | 180 |

| Known Lipase Standard | 20 |

Data Presentation and Analysis

The rate of the enzymatic reaction is determined by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

The activity of the lipase is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * D

Where:

-

ΔAbs/min: The rate of change of absorbance at 405 nm.

-

ε: Molar extinction coefficient of 4-nitrophenol at pH 8.0 (~18,000 M⁻¹cm⁻¹).[1]

-

l: Path length of the light in the well (cm). This is typically provided by the microplate manufacturer.

-

V_total: Total reaction volume in the well (200 µL).

-

V_enzyme: Volume of the enzyme solution added to the well (20 µL).

-

D: Dilution factor of the enzyme solution.

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[1]

Table 2: Example Data of Lipase Activity with Different p-Nitrophenyl Esters

The following table presents a comparison of the maximal velocity (Vmax) of a wild-type lipase with various 4-nitrophenyl ester substrates, illustrating the influence of the acyl chain length on enzyme activity.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

| 4-Nitrophenyl acetate | C2 | 0.42[3][4][5] |

| 4-Nitrophenyl butyrate | C4 | 0.95[3][4][5] |

| 4-Nitrophenyl octanoate | C8 | 1.1[3][4][5] |

| 4-Nitrophenyl dodecanoate | C12 | 0.78[3][4][5] |

| 4-Nitrophenyl palmitate | C16 | 0.18[3][4][5] |

Note: The data indicates a preference of this particular lipase for medium-chain fatty acid esters.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the lipase activity assay.

References

- 1. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound lipasesubstrate 14617-86-8 [sigmaaldrich.com]

- 3. Lipase - Wikipedia [en.wikipedia.org]

- 4. The Role of Phospholipase D Enzyme(s) in Modulating Cell Signalin...: Ingenta Connect [ingentaconnect.com]

- 5. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Preparation of a Stable 4-Nitrophenyl Stearate (PNPS) Substrate Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenyl stearate (B1226849) (PNPS) is a long-chain chromogenic substrate widely used for the continuous monitoring of lipase (B570770) and esterase activity. The enzymatic hydrolysis of the ester bond in PNPS releases 4-nitrophenol (B140041) (pNP), which, in its deprotonated phenolate (B1203915) form (at pH > 6), produces a distinct yellow color that can be quantified spectrophotometrically at 400-410 nm.

Due to its long hydrophobic stearate chain, PNPS has poor solubility in aqueous solutions, and it is susceptible to spontaneous hydrolysis, especially at non-neutral pH. Therefore, the careful and consistent preparation of a stable and homogenous substrate solution is critical for obtaining accurate, reliable, and reproducible enzyme kinetics data. These application notes provide detailed protocols for the preparation of both concentrated stock solutions and ready-to-use working solutions of PNPS for enzymatic assays.

Data Presentation

The following tables summarize the key quantitative data for the preparation and storage of 4-Nitrophenyl stearate solutions.

Table 1: Solubility of this compound (PNPS)

| Solvent | Concentration | Method / Notes | Citation |

|---|---|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL (12.33 mM) | Requires ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [1][2] |

| Chloroform | 100 mg/mL | Yields a clear to slightly hazy, colorless to light yellow solution. | [3] |

| Acetonitrile | Not specified | Used as a solvent for preparing stock solutions of related p-nitrophenyl esters for lipase assays. | [4][5] |

| Ethanol | Not specified | Used for related, shorter-chain p-nitrophenyl esters like p-nitrophenyl acetate (B1210297) (100 mg/mL). |[6] |

Table 2: Storage and Stability of PNPS Solutions | Solution Type | Solvent | Storage Temperature | Stability / Shelf-Life | Citation | | :--- | :--- | :--- | :--- | | Solid Powder | N/A | -20°C | 3 years |[2] | | Stock Solution | DMSO | -80°C | Up to 6 months. Aliquoting is essential to avoid freeze-thaw cycles. |[1] | | Stock Solution | DMSO | -20°C | Up to 1 month. |[1] | | Aqueous Working Solution | Assay Buffer (diluted from stock) | Room Temperature | Highly unstable. Recommended for immediate use only (prepare fresh daily). Spontaneous hydrolysis increases over time. |[7][8] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated PNPS Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stable, concentrated stock solution that can be stored frozen and diluted for daily use.

Materials:

-

This compound (PNPS) powder (MW: 405.57 g/mol )

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes

-

Water bath or heat block set to 60°C

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

Procedure:

-

Weighing: Accurately weigh 4.06 mg of PNPS powder and place it into a suitable vial.

-

Solvent Addition: Add 1.0 mL of high-quality DMSO to the vial. This will yield a final concentration of 10 mM.

-

Dissolution: Tightly cap the vial and vortex vigorously.

-

Heating and Sonication: Place the vial in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[1][2] Intermittent vortexing or sonication can accelerate the process until the solution is clear.

-

Aliquoting: Once the PNPS is fully dissolved and the solution has cooled to room temperature, dispense small aliquots (e.g., 20-50 µL) into sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1]

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of the PNPS Working Substrate Solution

This protocol details the dilution of the concentrated stock into an aqueous assay buffer. This solution is unstable and must be prepared immediately before initiating the enzymatic assay.

Materials:

-

10 mM PNPS stock solution in DMSO (from Protocol 1)

-

Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0-8.0, or Tris-HCl)

-

Surfactant such as Triton X-100 (optional, see note)

-

Vortex mixer

Procedure:

-

Pre-warm Buffer: Bring the required volume of assay buffer to the desired assay temperature (e.g., 25°C or 37°C).[4][5]

-

Dilution: Just before starting the assay, rapidly add the required volume of the 10 mM PNPS stock solution to the pre-warmed buffer and immediately vortex to mix. For example, to make a 1 mM working solution, add 100 µL of 10 mM stock to 900 µL of buffer.

-

Note: Due to the low aqueous solubility of the stearate chain, the working solution may appear cloudy or turbid.[9] To create a clearer, micellar solution, a non-ionic surfactant like Triton X-100 (e.g., to a final concentration of 0.01-0.5% v/v) can be included in the assay buffer.[5][9][10] This often improves substrate availability and assay linearity.

-

-

Immediate Use: Use the freshly prepared working solution immediately to minimize spontaneous hydrolysis, which can lead to high background absorbance.

Protocol 3: General Protocol for a Lipase/Esterase Microplate Assay

This protocol provides a general workflow for measuring enzyme activity using the prepared PNPS working solution in a 96-well plate format.

Materials:

-

PNPS working solution (from Protocol 2)

-

Enzyme solution (purified or in lysate), diluted in assay buffer

-

Assay Buffer

-

96-well clear, flat-bottom microplate

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 400-410 nm, preferably with temperature control and kinetic reading capabilities.

-

Stop solution (e.g., 3 N NaOH or 1:1 ethanol), optional for endpoint assays.[11][12]

Procedure:

-

Assay Setup: In each well of the microplate, set up the following reactions (example for a 200 µL final volume):

-

Test Wells: 180 µL of assay buffer + 10 µL of enzyme solution.

-

Negative Control (No Enzyme): 190 µL of assay buffer. This is crucial for measuring the rate of spontaneous substrate hydrolysis.

-

Blank (No Substrate): 190 µL of assay buffer + 10 µL of enzyme solution. This corrects for any absorbance from the enzyme solution itself.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.[13]

-

Initiate Reaction: Start the reaction by adding 10 µL of the freshly prepared PNPS working solution to all wells. Mix gently by pipetting or using the plate reader's shaking function.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (or a nearby wavelength) over time (e.g., every 30 seconds for 10-20 minutes) using the kinetic mode of the plate reader.[4][5]

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Subtract the rate of the "No Enzyme" control from the rates of the test wells to correct for spontaneous hydrolysis.[12]

-

Convert the corrected rate into moles of pNP produced per minute using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of p-nitrophenol at the specific assay pH. A pNP standard curve should be generated under identical buffer and pH conditions to determine this value accurately.

-

Mandatory Visualizations

Caption: Workflow for preparing PNPS stock and working solutions.

Caption: Workflow for a typical lipase/esterase microplate assay using PNPS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. Characterizing the substrate specificity of these enzymes is crucial for understanding their biological function and for various industrial and pharmaceutical applications. 4-Nitrophenyl esters serve as valuable chromogenic substrates for assaying esterase and lipase (B570770) activity. The enzymatic hydrolysis of these substrates releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically, providing a convenient method for measuring enzyme activity.[1][2]

This application note provides a detailed protocol for determining the substrate specificity of esterases using 4-nitrophenyl stearate (B1226849) and other 4-nitrophenyl esters with varying acyl chain lengths. 4-Nitrophenyl stearate, with its long C18 acyl chain, is particularly useful for identifying true lipases, which preferentially hydrolyze water-insoluble substrates with long-chain fatty acids.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a 4-nitrophenyl ester. The esterase cleaves the ester bond, releasing 4-nitrophenol (pNP) and a corresponding carboxylic acid. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits strong absorbance at wavelengths between 400 and 410 nm. The rate of formation of 4-nitrophenolate, measured as an increase in absorbance, is directly proportional to the enzyme activity.

Experimental Protocols

Materials and Reagents

-

This compound

-

Other 4-nitrophenyl esters for specificity profiling (e.g., 4-nitrophenyl acetate, 4-nitrophenyl butyrate, 4-nitrophenyl octanoate, 4-nitrophenyl palmitate)

-

Esterase/lipase enzyme preparation

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator

Preparation of Reagents

-

Substrate Stock Solutions (20 mM): Dissolve each 4-nitrophenyl ester in acetonitrile to prepare a 20 mM stock solution.[3] Store these solutions at -20°C. Due to the low solubility of long-chain esters like this compound in aqueous solutions, an organic solvent is necessary.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

Substrate Emulsion: For the assay, prepare a substrate emulsion by adding the 4-nitrophenyl ester stock solution to the assay buffer containing a surfactant. A common method is to mix the substrate stock solution with an equal volume of a 1% (w/v) Triton X-100 solution in the assay buffer. This helps to emulsify the substrate in the aqueous reaction mixture.

-

Enzyme Solution: Prepare a solution of the enzyme in the assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Protocol

-

Reaction Setup: In a 96-well microplate, add the components in the following order:

-

160 µL of Assay Buffer

-

20 µL of Substrate Emulsion

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 20 µL of the Enzyme Solution to each well to initiate the reaction. The total reaction volume is 200 µL.

-

Control: Prepare a blank reaction for each substrate by adding 20 µL of assay buffer instead of the enzyme solution to measure the rate of non-enzymatic hydrolysis.

-

Measurement: Immediately place the microplate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm every minute for a period of 10 to 30 minutes.

-

Data Analysis:

-

Subtract the rate of the blank reaction from the rate of the enzymatic reaction to correct for spontaneous hydrolysis of the substrate.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength, c is the concentration, and l is the path length. The molar extinction coefficient for 4-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.

-

One unit of enzyme activity (U) is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

-

Data Presentation

The specificity of an esterase is determined by comparing its activity against a range of 4-nitrophenyl esters with varying acyl chain lengths. The following tables summarize typical data obtained from such an analysis.

Table 1: Substrate Specificity of a Wild-Type Lipase

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

| 4-Nitrophenyl acetate | C2 | 0.42[3] |

| 4-Nitrophenyl butyrate | C4 | 0.95[3] |

| 4-Nitrophenyl octanoate | C8 | 1.1[3] |

| 4-Nitrophenyl dodecanoate | C12 | 0.78[3] |

| 4-Nitrophenyl palmitate | C16 | 0.18[3] |

| This compound | C18 | Data not available in the provided search results |

Note: The activity on this compound is expected to be low for many lipases, similar to palmitate.

Table 2: Kinetic Parameters of Different Esterases with Various 4-Nitrophenyl Esters

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |

| Penicillium camembertii lipase | 4-Nitrophenyl acetate | 1.2 | 34.5 |

| 4-Nitrophenyl butyrate | 0.45 | 123 | |

| 4-Nitrophenyl caprylate | 0.12 | 156 | |

| Candida antarctica lipase B | 4-Nitrophenyl acetate | 2.8 | 1.2 |

| 4-Nitrophenyl butyrate | 1.1 | 8.9 | |

| 4-Nitrophenyl caprylate | 0.3 | 21.4 |

This table presents hypothetical data for illustrative purposes, as comprehensive comparative kinetic data was not available in a single source from the search results.

Visualizations

Diagram 1: Enzymatic Hydrolysis of this compound

Caption: Enzymatic hydrolysis of this compound by an esterase.

Diagram 2: Experimental Workflow for Esterase Specificity Assay

Caption: Workflow for determining esterase substrate specificity.

Diagram 3: Logical Relationship for Substrate Preference

Caption: General substrate preference of esterases versus lipases.

References

Application of 4-Nitrophenyl stearate in immobilized enzyme studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl stearate (B1226849) (p-NPS) is a chromogenic substrate widely employed in the study of lipolytic enzymes, particularly lipases. Its structure, comprising a long C18 fatty acid chain (stearic acid) ester-linked to a 4-nitrophenol (B140041) group, makes it a suitable substrate for assaying the activity of immobilized enzymes. The enzymatic hydrolysis of p-NPS by a lipase (B570770) releases 4-nitrophenol (p-NP), a yellow-colored product that can be quantified spectrophotometrically. This property allows for a continuous and straightforward assay to determine enzyme activity and to study the kinetics of immobilized enzymes. The use of immobilized enzymes is a cornerstone in various industrial applications, including pharmaceuticals, biofuels, and food processing, due to their enhanced stability, reusability, and ease of separation from the reaction mixture.

Principle of the Assay

The application of 4-nitrophenyl stearate in assessing immobilized enzyme activity is based on the enzymatic hydrolysis of the ester bond. The lipase catalyzes the cleavage of this compound into stearic acid and 4-nitrophenol. In an alkaline environment, the released 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of formation of 4-nitrophenol, measured as an increase in absorbance over time, is directly proportional to the lipase activity.

Applications in Immobilized Enzyme Studies

The this compound assay is a versatile tool for characterizing immobilized lipases and can be used for:

-

Screening and selection of immobilization supports: By immobilizing a lipase on various support materials and assaying the activity with p-NPS, researchers can identify the most suitable support that maximizes enzyme loading and activity.

-

Optimization of immobilization conditions: The assay can be used to study the effect of various parameters on the immobilization process, such as pH, temperature, enzyme concentration, and incubation time, to determine the optimal conditions for achieving the highest immobilization efficiency and activity retention.

-

Determination of enzyme kinetics: The kinetic parameters of the immobilized enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined by measuring the initial reaction rates at different p-NPS concentrations.[1] These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency after immobilization.

-

Evaluation of enzyme stability and reusability: The operational stability of the immobilized lipase can be assessed by repeatedly using the same batch of immobilized enzyme in the hydrolysis of p-NPS and measuring the retained activity after each cycle. This is a critical parameter for industrial applications where long-term catalyst performance is required.[2][3]

-

Investigating the influence of the microenvironment: The assay can be employed to understand how the immobilization matrix and the local microenvironment affect the enzyme's catalytic behavior.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing 4-nitrophenyl esters for the characterization of immobilized lipases. While specific data for this compound is limited in the provided search results, data for structurally similar long-chain 4-nitrophenyl esters like palmitate (p-NPP) and dodecanoate (B1226587) (p-NPD) are included as they provide valuable comparative insights.

Table 1: Kinetic Parameters of Free and Immobilized Lipases using 4-Nitrophenyl Esters

| Enzyme Source | Immobilization Support | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |

| Aspergillus niger NRRL-599 (partially purified) | Gelatin-coated TiO2 nanoparticles | Not Specified | 11.11 (immobilized) | 416.6 (immobilized) | [4] |

| Aspergillus niger NRRL-599 (partially purified) | Free enzyme | Not Specified | 12.5 (free) | 296.3 (free) | [4] |

| Wild Type Lipase | Free enzyme | p-NP-octanoate | - | 1.1 | [5][6] |

| Wild Type Lipase | Free enzyme | p-NP-dodecanoate | - | 0.78 | [5][6] |

| Wild Type Lipase | Free enzyme | p-NP-palmitate | - | 0.18 | [5][6] |

Note: One unit (U) of enzyme activity is often defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under specified conditions.[7]

Table 2: Reusability and Stability of Immobilized Lipases

| Enzyme Source | Immobilization Strategy | Substrate | Number of Cycles | Retained Activity (%) | Reference |

| Rhizomucor miehei Lipase | Covalent coupling (MPTS ligand) on nanomagnetic supports | p-NPP | 5 | 100 | [2] |

| Rhizomucor miehei Lipase | Physical adsorption on nanomagnetic supports | p-NPP | 5 | ~45 (calculated from data) | [2] |

| Rhizomucor miehei Lipase | Covalent coupling (APTS ligand) on nanomagnetic supports | p-NPP | 5 | ~34 (calculated from data) | [2] |

| Lipase | Immobilized on hydrophobic cellulose (B213188) acetate (B1210297) butyrate (B1204436) films | p-NPD | 3 | ~70 | [3] |

Experimental Protocols

Protocol 1: Assay for Determining the Activity of Immobilized Lipase using this compound

This protocol provides a general method for measuring the activity of an immobilized lipase. The exact concentrations and volumes may need to be optimized for specific enzymes and immobilization systems.

Materials:

-

Immobilized lipase preparation

-

This compound (p-NPS)

-

Isopropanol (B130326) or another suitable organic solvent to dissolve p-NPS

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-8.0)

-

Triton X-100 or another suitable detergent (optional, to aid substrate solubilization)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

-

Thermostated water bath or incubator

-

Test tubes or microplate

Procedure:

-

Preparation of Substrate Stock Solution:

-

Dissolve this compound in isopropanol to prepare a stock solution (e.g., 10-20 mM). Due to the low solubility of p-NPS in aqueous solutions, a water-miscible organic solvent is necessary.[8]

-

-

Preparation of Reaction Mixture:

-

Prepare the reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

If necessary, add a detergent like Triton X-100 to the buffer to improve the solubility of the substrate and prevent aggregation. The final concentration of the detergent should be optimized.

-

The final reaction mixture will be prepared by adding a small volume of the p-NPS stock solution to the buffer. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid denaturing the enzyme.

-

-

Enzymatic Reaction:

-

Add a known amount of the immobilized enzyme preparation to a test tube or well of a microplate.

-

Pre-incubate the immobilized enzyme in the reaction buffer (without the substrate) at the desired temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

-

To start the reaction, add the this compound solution to the reaction mixture to achieve the desired final substrate concentration.

-

Incubate the reaction mixture at the specified temperature with gentle agitation to ensure proper mixing and to minimize mass transfer limitations.

-

-

Measurement of Absorbance:

-

At regular time intervals, take aliquots of the supernatant (if using a batch reactor) or continuously monitor the absorbance of the reaction mixture at 405-410 nm using a spectrophotometer or microplate reader.

-

A blank reaction containing the immobilized support without the enzyme or a heat-inactivated enzyme should be run in parallel to account for any non-enzymatic hydrolysis of the substrate.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of change of absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

The concentration of the released p-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (a value of ~18,000 M-1cm-1 is often cited for alkaline pH), c is the concentration, and l is the path length of the cuvette.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute.

-

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

Procedure:

-

Follow the general procedure for the enzyme activity assay as described in Protocol 1.

-

Vary the final concentration of this compound in the reaction mixture over a range that brackets the expected Km value (e.g., from 0.1 x Km to 10 x Km).

-

For each substrate concentration, measure the initial rate of the reaction (v0). This is the rate in the initial linear phase of the reaction.

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/v0 vs. 1/[S]), can be used for a graphical estimation of the parameters.

Visualizations

References

- 1. Kinetic Measurements for Enzyme Immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic activity of lipase immobilized onto ultrathin films of cellulose esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Optimizing Lipase Assays: The Impact of Buffer Systems on 4-Nitrophenyl Stearate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic assay of lipases, a critical class of enzymes in drug development and biotechnology, often utilizes chromogenic substrates such as 4-nitrophenyl esters. The hydrolysis of these substrates by lipase (B570770) releases 4-nitrophenol (B140041), which in its deprotonated form (4-nitrophenoxide) produces a distinct yellow color that can be quantified spectrophotometrically. The choice of the acyl chain on the 4-nitrophenyl ester allows for the investigation of substrate specificity. 4-Nitrophenyl stearate (B1226849) (4-NPS), with its long C18 acyl chain, is a valuable substrate for characterizing true lipases, which preferentially act on long-chain triglycerides.

The performance of the 4-NPS assay is highly dependent on the reaction conditions, with the buffer system playing a pivotal role. The buffer's composition and pH can influence enzyme activity, stability, and the solubility of the hydrophobic substrate. This application note provides a detailed overview of the effects of different buffer systems on the performance of the 4-Nitrophenyl stearate assay, complete with experimental protocols and comparative data to guide researchers in optimizing their lipase assays.

Principle of the this compound Assay

The assay is based on the lipase-catalyzed hydrolysis of the ester bond in this compound. This reaction yields stearic acid and 4-nitrophenol (4-NP). At a pH above its pKa of approximately 7.2, 4-nitrophenol exists predominantly as the 4-nitrophenoxide ion, which exhibits strong absorbance at around 405-410 nm.[1][2] The rate of increase in absorbance is directly proportional to the lipase activity.

References

Troubleshooting & Optimization

How to resolve 4-Nitrophenyl stearate solubility issues in assay buffer.

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve solubility issues with 4-Nitrophenyl stearate (B1226849) (4-NPS) in enzyme assays.

Troubleshooting Guide: Resolving 4-NPS Solubility Issues

Problem: My 4-Nitrophenyl stearate precipitates when added to the assay buffer.

This compound is a highly lipophilic substrate with very low solubility in aqueous solutions. Precipitation is a common issue that can be resolved by using appropriate solubilizing agents. Follow this step-by-step guide to prepare a stable working solution.

Troubleshooting Workflow

Caption: Workflow for preparing and troubleshooting this compound working solutions.

Detailed Experimental Protocols

Protocol 1: Standard Method Using a Non-Ionic Detergent

This protocol is a general starting point for solubilizing 4-NPS using Triton X-100.

-

Prepare 4-NPS Stock Solution:

-

Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 5 mg/mL (12.33 mM).[1]

-

To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until all solid particles are dissolved.[1] This is your Stock Solution . Store at -20°C for up to one month.[1][2]

-

-

Prepare Assay Buffer with Detergent:

-

Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Add Triton X-100 to the buffer to a final concentration of 0.3% to 1% (v/v). This concentration is well above the critical micelle concentration (CMC) required for micelle formation.

-

-

Prepare the Final Working Solution:

-

Gently vortex the detergent-containing assay buffer.

-

Slowly add the 4-NPS Stock Solution dropwise to the vortexing buffer to achieve the desired final substrate concentration (e.g., 1 mM). The final DMSO concentration should be kept low (typically <5%) to avoid enzyme inhibition.

-

Sonicate the resulting mixture in a water bath for 5-10 minutes to ensure the formation of stable mixed micelles and eliminate turbidity.[3]

-

-

Control Reactions:

-

Always run a "no-enzyme" control containing the final working solution to measure the rate of spontaneous substrate hydrolysis.[4] Subtract this rate from your enzyme-catalyzed reaction rate.

-

Protocol 2: Alternative Method Using Bile Salts or Emulsifiers

If Triton X-100 is not effective or interferes with your enzyme, bile salts like sodium deoxycholate or natural gums can be used.

-

Prepare 4-NPS Stock Solution:

-

Follow step 1 from Protocol 1. An alternative is to dissolve the 4-NPS in isopropanol.

-

-

Prepare Assay Buffer with Solubilizing Agent:

-

Option A (Bile Salt): Prepare your assay buffer containing 5 mM sodium deoxycholate.[3]

-

Option B (Emulsifier): Prepare your assay buffer containing 0.5% to 1% (w/v) Gum Arabic.

-

-

Prepare and Sonicate the Final Working Solution:

-

Follow steps 3 and 4 from Protocol 1. Sonication is critical when using these agents to create a stable emulsion.[3]

-

Quantitative Data Summary

The choice and concentration of a solubilizing agent are critical. The concentration should be above the agent's Critical Micelle Concentration (CMC) to ensure the formation of micelles that can encapsulate the lipophilic 4-NPS substrate.

| Solubilizing Agent | Type | Typical Concentration in Assay | Critical Micelle Concentration (CMC) | Notes |

| Triton X-100 | Non-ionic Detergent | 0.1% - 1.0% (v/v) | ~0.2 mM (~0.013% v/v)[5][6] | Most common choice; forms stable micelles. May interfere with some enzymes. |

| Tween 20 / Tween 80 | Non-ionic Detergent | 0.1% - 1.0% (v/v) | Tween 20: ~0.06 mMTween 80: ~0.012 mM | Milder detergents, often used as alternatives to Triton X-100. |

| Sodium Deoxycholate | Anionic Detergent (Bile Salt) | 2 - 8 mM | 4 - 8 mM[7] | Anionic nature may be more disruptive to protein structure than non-ionic detergents. |

| CHAPS | Zwitterionic Detergent | 6 - 10 mM | 6 - 10 mM[7] | Often used in protein solubilization; can be effective but may also be denaturing. |

| Gum Arabic | Natural Emulsifier | 0.5% - 1.0% (w/v) | Not applicable (forms emulsion) | A non-detergent alternative that can stabilize the substrate in an emulsion. |

| DMSO | Organic Co-solvent | < 10% (v/v) | Not applicable | Used to increase substrate solubility directly. Enzyme tolerance must be verified.[3][8] |

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve compared to other 4-nitrophenyl esters? A1: The difficulty arises from its very long (C18) stearate acyl chain. This long hydrocarbon tail makes the molecule extremely hydrophobic (lipophilic) and poorly soluble in aqueous buffers. Shorter-chain esters like 4-nitrophenyl butyrate (B1204436) (C4) or acetate (B1210297) (C2) are significantly more water-soluble.[5]

Q2: I've prepared my working solution according to the protocol, but it's still cloudy. What should I do? A2: Turbidity indicates that the 4-NPS is not fully solubilized and is forming a suspension or precipitating. Try the following:

-

Increase Sonication Time: Ensure you have sonicated the final working solution for at least 5-10 minutes to properly form micelles.

-

Increase Detergent Concentration: Your current concentration may be insufficient. Try increasing it, for example, from 0.3% Triton X-100 to 0.5% or 1.0%.

-

Increase Co-solvent Percentage: If your enzyme is tolerant, increasing the final concentration of the organic co-solvent (like DMSO or isopropanol) from 2% to 5% or even 10% can help.[3] Always check enzyme stability at higher co-solvent concentrations.

-